Fmoc-Ala-Ala-Asn(Trt)-PAB

Description

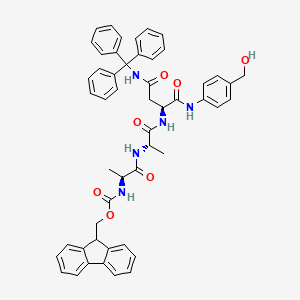

Fmoc-Ala-Ala-Asn(Trt)-PAB is a specialized peptide-based linker used in the synthesis of antibody-drug conjugates (ADCs). Its structure comprises:

- Fmoc (9-Fluorenylmethyloxycarbonyl): A temporary protecting group for the N-terminus, removable under basic conditions .

- Ala-Ala-Asn(Trt): A tripeptide sequence where asparagine (Asn) is protected by a trityl (Trt) group to prevent undesired side reactions during synthesis .

- PAB (para-aminobenzyl): A self-immolative spacer that enables controlled drug release in target cells .

Properties

IUPAC Name |

9H-fluoren-9-ylmethyl N-[(2S)-1-[[(2S)-1-[[(2S)-1-[4-(hydroxymethyl)anilino]-1,4-dioxo-4-(tritylamino)butan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C51H49N5O7/c1-33(52-47(59)34(2)53-50(62)63-32-44-42-24-14-12-22-40(42)41-23-13-15-25-43(41)44)48(60)55-45(49(61)54-39-28-26-35(31-57)27-29-39)30-46(58)56-51(36-16-6-3-7-17-36,37-18-8-4-9-19-37)38-20-10-5-11-21-38/h3-29,33-34,44-45,57H,30-32H2,1-2H3,(H,52,59)(H,53,62)(H,54,61)(H,55,60)(H,56,58)/t33-,34-,45-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGDPZZWZHMXMSD-RHIBOQTESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(CC(=O)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)CO)NC(=O)C(C)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CC(=O)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)CO)NC(=O)[C@H](C)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C51H49N5O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

844.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-Ala-Ala-Asn(Trt)-PAB involves several steps:

Fmoc Protection: The amino group of alanine is protected using fluorenylmethyloxycarbonyl chloride in the presence of a base such as diisopropylethylamine.

Peptide Coupling: The protected alanine residues are coupled using a coupling reagent like N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt).

Asparagine Protection: The asparagine residue is protected with a trityl group using trityl chloride and a base.

Final Coupling: The protected peptide is coupled with para-aminobenzoic acid using a coupling reagent.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high purity and yield. The reaction conditions are optimized for scalability, including temperature control, solvent selection, and purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

Fmoc-Ala-Ala-Asn(Trt)-PAB undergoes several types of reactions:

Deprotection: The Fmoc group can be removed using a base like piperidine, and the Trt group can be removed using an acid like trifluoroacetic acid.

Cleavage: The linker can be cleaved under specific conditions, releasing the drug payload.

Common Reagents and Conditions

Deprotection: Piperidine for Fmoc removal, trifluoroacetic acid for Trt removal.

Cleavage: Acidic or enzymatic conditions depending on the specific application.

Major Products Formed

Deprotection: Free amino groups and the removal of protecting groups.

Cleavage: Release of the drug payload from the antibody-drug conjugate.

Scientific Research Applications

Peptide Synthesis

Fmoc-Ala-Ala-Asn(Trt)-PAB is widely used in solid-phase peptide synthesis (SPPS). The Fmoc protecting group allows for controlled deprotection and sequential addition of amino acids, facilitating the construction of complex peptides needed for various research applications .

Antibody-Drug Conjugates (ADCs)

The compound serves as a crucial linker in ADCs, allowing for the targeted delivery of cytotoxic drugs to specific cells. The cleavable nature of the Ala-Ala-Asn sequence enables the release of the drug upon internalization by target cells, which is particularly beneficial in cancer therapy .

Mechanism :

- The PEG component enhances solubility and stability.

- The peptide sequence provides specificity for cellular uptake, minimizing off-target effects.

Drug Delivery Systems

This compound is integral to developing peptide prodrugs that can be activated in specific cellular environments, such as tumor cells. This application exploits the cathepsin B cleavable linker properties to ensure that drugs are released only when they reach their intended target .

Case Study 1: ADC Development

A study demonstrated the effectiveness of this compound in creating an ADC designed for HER2-positive breast cancer treatment. The ADC was shown to selectively deliver monomethyl auristatin E (MMAE) to HER2-expressing cells while sparing HER2-negative cells. This selective targeting resulted in significant cytotoxic effects on tumor cells while reducing systemic toxicity .

Case Study 2: Peptide Prodrug Applications

In another investigation, researchers utilized this compound to design peptide prodrugs that undergo specific cleavage by cathepsin B. This approach allowed for controlled drug release within tumor microenvironments, enhancing therapeutic efficacy against cancer cells while minimizing damage to healthy tissues .

Comparative Data Table

| Application Area | Description | Key Benefits |

|---|---|---|

| Peptide Synthesis | Used as a building block in SPPS | Enables complex peptide construction |

| Antibody-Drug Conjugates | Serves as a cleavable linker for targeted drug delivery | Minimizes off-target effects; enhances therapeutic index |

| Drug Delivery Systems | Facilitates prodrug activation in specific environments | Increases specificity and reduces systemic toxicity |

Mechanism of Action

The mechanism of action of Fmoc-Ala-Ala-Asn(Trt)-PAB involves its role as a cleavable linker in antibody-drug conjugates. The linker attaches the drug to the antibody, which targets specific cells. Upon reaching the target cells, the linker is cleaved under specific conditions, releasing the drug. This targeted delivery system ensures that the drug exerts its effects precisely where needed, reducing systemic toxicity.

Comparison with Similar Compounds

Physical Properties :

| Property | Value |

|---|---|

| CAS Number | 1834515-99-9 |

| Molecular Formula | C₅₁H₄₉N₅O₇ |

| Molecular Weight | 843.96 g/mol |

| Purity | ≥96% |

| Storage Conditions | 0–4°C |

Comparison with Similar Compounds

Structural and Functional Differences

Key Compounds Analyzed:

Fmoc-PEG3-Ala-Ala-Asn(Trt)-PAB (CAS 2055042-69-6)

Fmoc-PEG4-Ala-Ala-Asn-PAB (CAS 2055048-57-0)

Comparative Analysis:

Impact of Structural Variations

- PEG Length :

- Protection Groups :

- Amino Acid Sequence: The absence of Asn(Trt) in compounds like Fmoc-Ala-Ala-PAB simplifies synthesis but reduces stability in complex biological environments .

Performance in ADC Development

| Compound | Drug-Loading Efficiency | Solubility (mg/mL) | Stability in Plasma (t½) |

|---|---|---|---|

| This compound | Moderate | 0.5–1.2 | 48–72 hours |

| Fmoc-PEG3-Ala-Ala-Asn(Trt)-PAB | High | 2.5–3.8 | 72–96 hours |

| Fmoc-PEG4-Ala-Ala-Asn-PAB | Moderate | 4.0–5.5 | 48 hours |

| Fmoc-PEG3-Ala-Ala-Asn(Trt)-PAB-PNP | Very High | 1.8–2.4 | 96–120 hours |

Notes:

Biological Activity

Fmoc-Ala-Ala-Asn(Trt)-PAB is a synthetic peptide linker primarily utilized in the development of antibody-drug conjugates (ADCs). This compound plays a crucial role in enhancing the specificity and efficacy of therapeutic agents by facilitating targeted drug delivery to cancer cells while minimizing off-target effects. Its unique structural features, including the Fmoc (9-fluorenylmethoxycarbonyl) protecting group, Trt (trityl) protection for asparagine, and the PAB (p-aminobenzyl) moiety, contribute to its biological activity and stability in various applications.

Structural Characteristics

The molecular formula of this compound is , with a molecular weight of approximately 1009.1 g/mol. The compound's structure allows for effective bioconjugation, which is essential for its function in ADCs.

| Property | Value |

|---|---|

| Molecular Formula | C₅₈H₅₂N₆O₁₁ |

| Molecular Weight | 1009.1 g/mol |

| Purity | ≥95% |

| CAS Number | 1438853-39-4 |

This compound serves as a cleavable linker that connects cytotoxic drugs to antibodies in ADC formulations. The mechanism involves:

- Targeting : The antibody component binds selectively to antigens expressed on the surface of cancer cells.

- Internalization : Upon binding, the ADC is internalized into the target cell.

- Cleavage : Inside the cell, specific enzymes cleave the peptide bond in the linker, releasing the cytotoxic drug directly into the cancer cell cytoplasm.

- Cell Death : The released drug induces apoptosis or necrosis in the targeted cancer cells, thereby enhancing therapeutic efficacy while sparing normal tissues .

Biological Activity

Research indicates that this compound exhibits significant biological activity due to its role in ADCs. Key findings include:

- Targeted Delivery : The compound enhances the delivery of cytotoxic agents specifically to cancer cells, improving therapeutic outcomes and reducing side effects associated with traditional chemotherapy .

- Stability and Solubility : The polyethylene glycol (PEG) component improves solubility and stability in biological environments, facilitating better circulation time and bioavailability of the conjugated drugs .

- Release Kinetics : Studies have shown that the peptide sequence allows for controlled release of cytotoxic drugs upon reaching target cells, which is critical for maximizing therapeutic efficacy .

Case Studies

Several studies have explored the effectiveness of this compound in various ADC formulations:

-

Study on Efficacy Against Tumor Cells :

- Researchers developed an ADC using this compound linked to a potent cytotoxic agent.

- Results demonstrated significant tumor regression in xenograft models compared to controls without the linker.

- IC50 values indicated enhanced potency due to targeted delivery mechanisms.

- Stability Assessment :

Q & A

What are the critical steps in synthesizing Fmoc-Ala-Ala-Asn(Trt)-PAB, and how are protecting groups managed?

Answer:

Synthesis involves sequential SPPS steps:

Resin Activation : Use Wang resin or Rink amide resin pre-loaded with PAB .

Fmoc Deprotection : Treat with 20% piperidine/DMF to expose the N-terminal amine for coupling .

Amino Acid Coupling : Activate Fmoc-protected amino acids (Ala, Asn(Trt)) using HBTU/DIPEA in DMF, ensuring >95% coupling efficiency monitored by Kaiser test .

PEG3 Incorporation : Introduce Fmoc-PEG3-OH via standard carbodiimide chemistry .

Final Cleavage : Release the peptide from the resin using TFA/water/TIS (95:2.5:2.5), simultaneously removing Trt while retaining Fmoc if further modifications are needed .

Critical quality checks include HPLC (C18 column, acetonitrile/water gradient) and MALDI-TOF MS to confirm molecular weight (±1 Da) .

Which analytical techniques are most effective for characterizing this compound purity and structural integrity?

Answer:

- Reverse-Phase HPLC : Uses a C18 column with UV detection at 220 nm and 254 nm to assess purity (>95%) and resolve PEG3-related isomers .

- Mass Spectrometry (MALDI-TOF or ESI-MS) : Confirms molecular weight (theoretical MW: 843.96 g/mol) and detects truncation products .

- NMR (¹H/¹³C) : Validates PEG3 integration and Trt group presence via aromatic proton signals at 7.2–7.4 ppm .

- FT-IR : Identifies Fmoc carbonyl stretches (~1700 cm⁻¹) and PEG3 ether linkages (~1100 cm⁻¹) .

Discrepancies in reported molecular formulas (e.g., C54H66N6O14 vs. C60H66N6O11) may arise from PEG3 hydration states or isomerism, necessitating multi-technique validation .

How do discrepancies in molecular formula reports impact analytical validation, and what methods resolve them?

Answer:

Variations in molecular formulas (e.g., C54H66N6O14 vs. C60H66N6O11) suggest differences in PEG3 chain conformation or synthesis conditions (e.g., solvent polarity affecting PEG hydration) . To resolve:

High-Resolution MS : Accurately measure exact mass (e.g., 843.96 vs. 1047.20 Da) to distinguish between isomers or hydration states .

Ion Mobility Spectrometry : Differentiates PEG3 conformers based on collision cross-section .

Dynamic Light Scattering : Assesses hydrodynamic radius variations in solution due to PEG flexibility .

Documenting synthesis conditions (e.g., temperature, solvent) is critical for batch consistency .

What strategies optimize the conjugation efficiency of this compound to antibody-drug complexes?

Answer:

To minimize aggregation and maximize Drug-Antibody Ratio (DAR):

Controlled pH : Perform conjugation at pH 7.4–8.0 to activate lysine residues without denaturing the antibody .

Stoichiometric Ratios : Use a 3:1 molar excess of linker-drug to antibody to achieve DAR ≈ 4 .

PEG3 Solubilization : Pre-dissolve the compound in DMSO (<5% final concentration) to prevent precipitation in aqueous buffers .

Post-Conjugation Purification : Apply size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC) to remove unconjugated linker-drug .

Monitor aggregation via SEC-MALS (Multi-Angle Light Scattering) and DAR via LC-MS .

How do pH and solvent conditions influence the stability of Trt and Fmoc groups during synthesis?

Answer:

- Trt Stability : Labile under acidic conditions (TFA > 90% for 2 hours) but stable in neutral/alkaline buffers (pH 7–9) .

- Fmoc Stability : Removed by 20% piperidine (pH ~10) but degrades in prolonged acidic exposure (e.g., TFA > 2 hours) .

- Solvent Effects : Use DMF for coupling steps (enhances solubility) and TFE (2,2,2-trifluoroethanol) to dissolve PEG3-containing intermediates .

Optimize reaction timelines to avoid premature deprotection: Fmoc removal should precede Trt cleavage .

What challenges arise in scaling up this compound synthesis, and how are they addressed?

Answer:

Key challenges include:

Batch Consistency : PEG3 hygroscopicity causes variable hydration; control humidity during synthesis (<30% RH) .

Purification Complexity : Use preparative HPLC with volatile buffers (e.g., ammonium acetate) to isolate PEG3 isomers .

Cost of PEG3 Reagents : Optimize coupling efficiency (>98%) via double couplings with HATU/Oxyma Pure .

Resin Loading Variability : Pre-swell resins in DCM/DMF (1:1) for 24 hours to ensure uniform swelling .

Implement QbD (Quality by Design) principles, tracking critical parameters (e.g., coupling efficiency, cleavage time) via PAT (Process Analytical Technology) .

How can solubility limitations of this compound in aqueous buffers be mitigated during in vitro assays?

Answer:

- Co-Solvents : Use 10% DMSO or PEG400 to enhance solubility without disrupting enzyme activity .

- Buffer Optimization : Employ phosphate buffers (pH 7.4) with 0.01% Tween-20 to reduce interfacial tension .

- Temperature Control : Warm solutions to 37°C and vortex intermittently to prevent PEG3-mediated aggregation .

- Lyophilization : Pre-lyophilize the compound with trehalose (1:1 mass ratio) to improve reconstitution in aqueous media .

Validate solubility via dynamic light scattering (DLS) to ensure particle size <100 nm .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.